

# Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

## CAS number and identifiers

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### Compound of Interest

Compound Name: Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Cat. No.: B1316171

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An In-depth Technical Guide to **Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate** and its Analogs

This technical guide provides a comprehensive overview of the available information on **Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate**, a heterocyclic compound of interest to researchers and scientists in drug development. Due to the limited publicly available data for this specific molecule, this guide also encompasses information on the broader class of 5-substituted 1,2,3,4-tetrahydroquinolines to provide a foundational understanding of their synthesis and potential biological relevance.

## Core Compound Identifiers

Precise identification of chemical compounds is critical in research and development. While a definitive, universally recognized CAS number for **Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate** is not consistently available across major chemical databases, the following identifiers have been associated with this compound. Researchers are advised to verify this information with their chemical suppliers.

Identifier	Value	Source
Compound Name	Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate	-
CAS Number	939758-71-1	Chemsrsrc (Note: This CAS number could not be independently verified in major public databases like PubChem as of late 2025 and may be specific to the supplier.)
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>2</sub>	-
IUPAC Name	methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate	-
SMILES	<chem>COC(=O)c1cccc2c1NCCC2</chem>	-
InChI	InChI=1S/C11H13NO2/c1-14-11(13)9-5-2-4-8-7(9)6-3-10-12-8/h2,4-5,12H,3,6,10H2,1H3	-
InChIKey	Not readily available	-

## Physicochemical Properties

Quantitative experimental data for **Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate** is scarce. The properties of the parent scaffold, 1,2,3,4-tetrahydroquinoline, are provided below for reference.<sup>[1]</sup> It is important to note that the addition of a methyl carboxylate group at the 5-position will alter these properties.

Property	Value (for 1,2,3,4-tetrahydroquinoline)
Molecular Weight	133.19 g/mol
XLogP3	2.3
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	0
Exact Mass	133.089149355 Da
Monoisotopic Mass	133.089149355 Da
Topological Polar Surface Area	12 Å <sup>2</sup>
Heavy Atom Count	10

## Experimental Protocols: General Synthesis of 5-Substituted 1,2,3,4-Tetrahydroquinolines

While a specific, detailed experimental protocol for the synthesis of **Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate** is not readily available in the public domain, a general approach can be derived from established methods for the synthesis of substituted tetrahydroquinolines. One common strategy involves the reduction of the corresponding quinoline.

### Hypothetical Synthesis of **Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate**

This protocol is a representative example based on general catalytic hydrogenation methods.

Objective: To synthesize **Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate** from Methyl quinoline-5-carboxylate.

Materials:

- Methyl quinoline-5-carboxylate

- Ethanol (or a suitable solvent)
- Palladium on carbon (Pd/C, 10%)
- Hydrogen gas (H<sub>2</sub>)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for reactions under pressure
- Filtration apparatus (e.g., Celite or filter paper)
- Rotary evaporator
- Instrumentation for product characterization (e.g., NMR, Mass Spectrometry)

Procedure:

- **Reaction Setup:** In a high-pressure reaction vessel, dissolve Methyl quinoline-5-carboxylate in a suitable solvent such as ethanol.
- **Inerting:** Purge the vessel with an inert gas (nitrogen or argon) to remove any oxygen.
- **Catalyst Addition:** Carefully add a catalytic amount of 10% Palladium on carbon to the solution.
- **Hydrogenation:** Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically several hours to overnight). Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.
- **Filtration:** Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure **Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate**.
- **Characterization:** Confirm the structure and purity of the final product using analytical techniques like  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Potential Biological Significance and Signaling Pathways

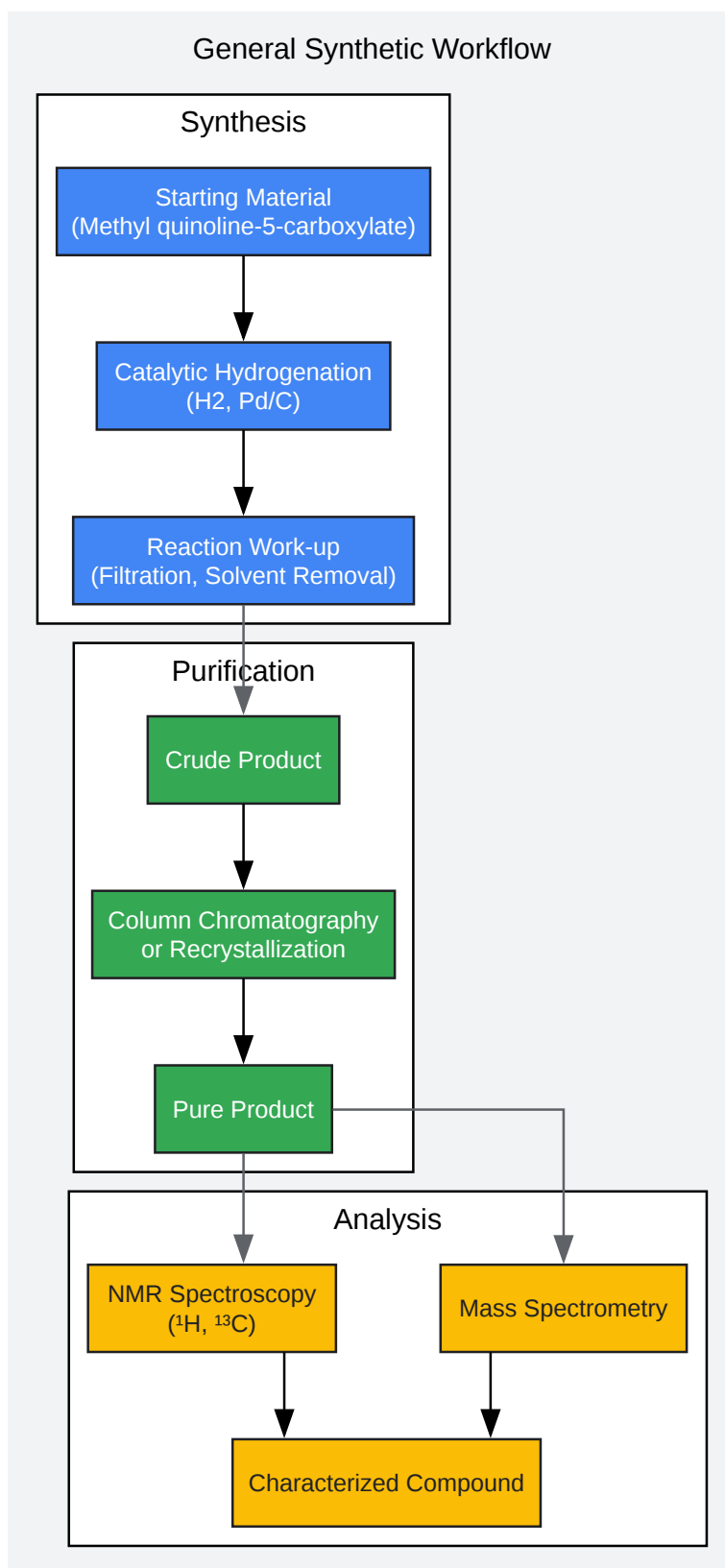
Direct experimental evidence for the biological activity or signaling pathway involvement of **Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate** is not available in the reviewed literature. However, the 1,2,3,4-tetrahydroquinoline scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.

Derivatives of the isomeric 1,2,3,4-tetrahydroisoquinoline have shown activities including antitumor, antibacterial, and anti-inflammatory properties.<sup>[2][3][4]</sup> It is plausible that 5-substituted 1,2,3,4-tetrahydroquinolines could also interact with various biological targets, but this remains an area for future research. The exploration of this compound's biological effects would likely begin with broad phenotypic screening followed by target deconvolution studies if any activity is observed.

## Visualizations

### General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a target compound like **Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate**.

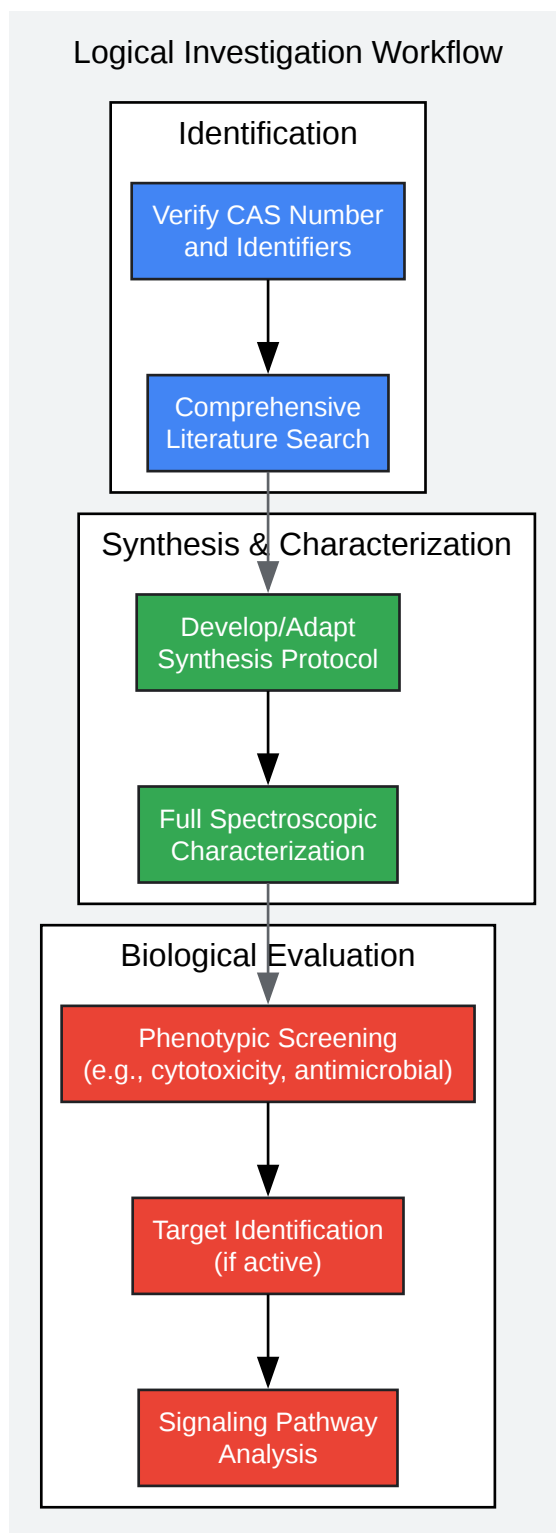


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Caption: General workflow for the synthesis and analysis of the target compound.

## Logical Relationship for Compound Investigation

This diagram outlines the logical steps a researcher might take when investigating a novel compound with limited prior information.



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Caption: Logical workflow for investigating a novel chemical compound.

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## References

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- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
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